4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one: 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid , is a fascinating compound with a unique spirocyclic structure. Let’s break it down:
IUPAC Name: [ (1,1-dioxidotetrahydro-3-thienyl)amino]acetic acid
Molecular Formula: CHNOS
Molecular Weight: 193.22 g/mol
CAS Number: 51070-56-5
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One high-yield and cost-effective method includes the following reactions:
Hydrolysis: Starting from a precursor, hydrolysis yields the corresponding carboxylic acid.
Esterification: The carboxylic acid reacts with an alcohol to form an ester.
Acylation: An acyl chloride is used to introduce the spirocyclic moiety.
Intramolecular Condensation: The spirocyclic ring forms through intramolecular condensation.
O-Acylation: The final step involves O-acylation to obtain the desired compound.
Industrial Production:: Industrial-scale production methods may vary, but the principles remain consistent.
Chemical Reactions Analysis
This compound undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions are feasible.
Substitution: Substitution reactions occur at the spirocyclic carbon.
Common Reagents: Reagents like oxidizing agents, reducing agents, and acyl chlorides are employed.
Major Products: The major products depend on reaction conditions and substituents.
Scientific Research Applications
The compound finds applications in:
Chemistry: As a building block for spirocyclic compounds.
Biology: Investigating biological activity and interactions.
Medicine: Potential therapeutic agents.
Industry: Used in material science and chemical synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While unique, it shares features with other spirocyclic compounds. Notable similar compounds include:
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C13H19NO4S/c15-12-8-11(13(18-12)5-2-1-3-6-13)14-10-4-7-19(16,17)9-10/h8,10,14H,1-7,9H2 |
InChI Key |
FXGYHYMHAZQKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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